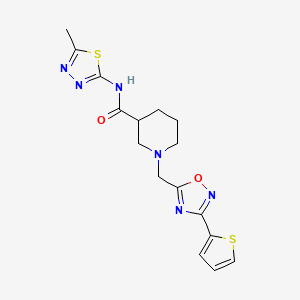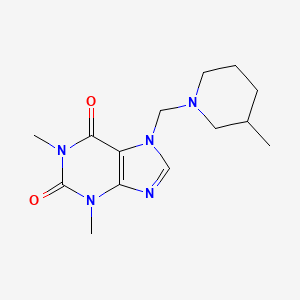
1,3-dimethyl-7-((3-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-7-((3-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione, commonly known as caffeine, is a naturally occurring stimulant that is consumed worldwide. It is found in various food and beverages such as coffee, tea, chocolate, and energy drinks. Caffeine is a psychoactive substance that affects the central nervous system and provides a temporary boost in energy and alertness.
Aplicaciones Científicas De Investigación
Receptor Affinity and Psychotropic Potential
Studies have explored derivatives of 1,3-dimethyl-7-((3-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione for their affinity towards serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and their potential psychotropic activity. Research indicates that certain 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of this compound could serve as ligands for these receptors, displaying anxiolytic and antidepressant properties (Chłoń-Rzepa et al., 2013).
Interaction Patterns in Pharmaceutically Relevant Polymorphs
A combined experimental and computational study on methylxanthines, including theophylline (a closely related compound), has provided insights into the topology of interactions in their solid states. This research could be relevant to understanding the molecular properties of this compound derivatives in pharmaceutical applications (Latosinska et al., 2014).
Antidepressant and Anxiolytic-like Activity
Further studies on the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones derivatives have identified compounds with potent receptor ligand activities. These findings suggest their potential use in developing new antidepressant and anxiolytic drugs (Zagórska et al., 2015).
Antioxidant and DNA Cleavage Activities
Microwave-assisted synthesis has been applied to produce coumarin-purine hybrids showing significant in vitro antioxidant activity and DNA cleavage potential. This highlights the compound's potential in therapeutic applications requiring antioxidant properties or DNA interaction capabilities (Mangasuli et al., 2019).
Propiedades
IUPAC Name |
1,3-dimethyl-7-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-10-5-4-6-18(7-10)9-19-8-15-12-11(19)13(20)17(3)14(21)16(12)2/h8,10H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGALOQGSDZBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2960237.png)
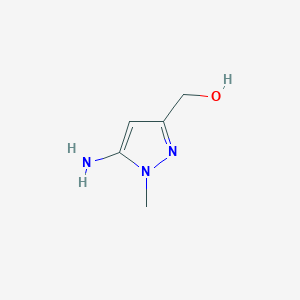
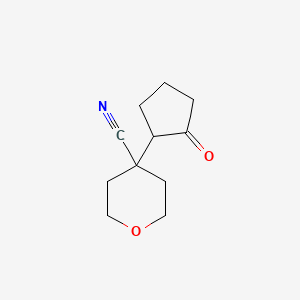
![8-(2,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2960241.png)
![9-[4-methoxy-3-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2960243.png)
![N,N-dimethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide](/img/structure/B2960245.png)
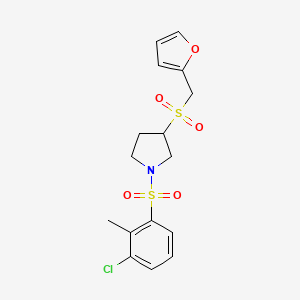
![3-[(4-methoxyphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2960249.png)
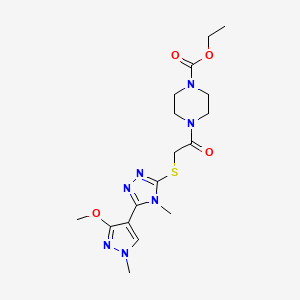
![2-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2960254.png)

![2-(4-chlorophenoxy)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2960258.png)
